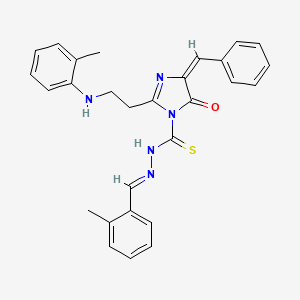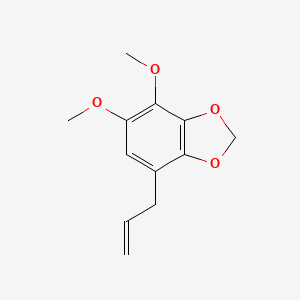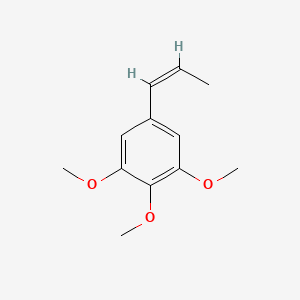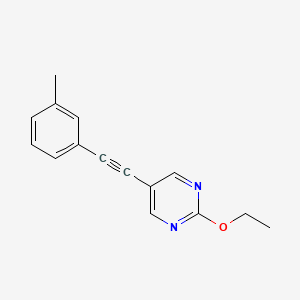
Pey3sew5AL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4E)-7-cyclohexyl-4-heptenoate: , also known by its identifier Pey3sew5AL , is a chemical compound with the molecular formula C15H26O2 It is an ester derivative characterized by a cyclohexyl group attached to a heptenoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4E)-7-cyclohexyl-4-heptenoate typically involves the esterification of 7-cyclohexyl-4-heptenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
7-cyclohexyl-4-heptenoic acid+ethanolacid catalystethyl (4E)-7-cyclohexyl-4-heptenoate+water
Industrial Production Methods: On an industrial scale, the production of ethyl (4E)-7-cyclohexyl-4-heptenoate may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as sulfonated polystyrene resins can enhance the efficiency and yield of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (4E)-7-cyclohexyl-4-heptenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexyl alcohols.
Substitution: Cyclohexyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl (4E)-7-cyclohexyl-4-heptenoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl (4E)-7-cyclohexyl-4-heptenoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active cyclohexyl moiety, which can then interact with biological pathways. The compound may modulate enzyme activity or receptor binding, leading to its observed biological effects.
Comparación Con Compuestos Similares
Ethyl (4E)-7-phenyl-4-heptenoate: Similar structure with a phenyl group instead of a cyclohexyl group.
Methyl (4E)-7-cyclohexyl-4-heptenoate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl (4E)-7-cyclohexyl-4-heptenoate is unique due to its specific cyclohexyl group, which imparts distinct chemical and biological properties. The cyclohexyl group enhances the compound’s hydrophobicity and may influence its interaction with biological membranes and proteins.
Propiedades
Número CAS |
477327-25-6 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
ethyl (E)-7-cyclohexylhept-4-enoate |
InChI |
InChI=1S/C15H26O2/c1-2-17-15(16)13-9-4-3-6-10-14-11-7-5-8-12-14/h3-4,14H,2,5-13H2,1H3/b4-3+ |
Clave InChI |
JTMFXGLDRLXGGJ-ONEGZZNKSA-N |
SMILES isomérico |
CCOC(=O)CC/C=C/CCC1CCCCC1 |
SMILES canónico |
CCOC(=O)CCC=CCCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















